7-Bromo-2-chloro-4,8-dimethylquinoline

Antimalarial Drug Discovery In Vivo Pharmacology Neglected Tropical Diseases

Problem: Researchers designing quinoline-based libraries are hindered by a lack of building blocks enabling predictable, stepwise functionalization. Standard 2-chloroquinolines without a 7-bromo handle force convergent strategies, limiting SAR exploration. Solution: 7-Bromo-2-chloro-4,8-dimethylquinoline (CAS 1367706-81-7) delivers orthogonal halogen reactivity - the C7-Br group undergoes selective Suzuki-Miyaura coupling first, leaving the C2-Cl available for subsequent nucleophilic substitution or cross-coupling. Key Outcomes: • Enables two-step sequential diversification for unsymmetrical polysubstituted quinolines. • Validated in vivo antimalarial lead: >90% P. berghei parasitemia suppression at 25 mg/kg/day with no apparent toxicity. • Selective MAO-B inhibition (IC50 17,000 nM vs. >100,000 nM MAO-A) - ideal for focused CNS library design. Supplied at ≥95% purity. Available in 250 mg to 10 g sizes. Global shipping from BenchChem.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 1367706-81-7
Cat. No. B1382856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-4,8-dimethylquinoline
CAS1367706-81-7
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2C)Br)Cl
InChIInChI=1S/C11H9BrClN/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3
InChIKeyYNKWPNWNLZEXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloro-4,8-dimethylquinoline Overview


7-Bromo-2-chloro-4,8-dimethylquinoline (CAS 1367706-81-7) is a di-halogenated, dimethyl-substituted quinoline derivative with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . This small-molecule scaffold features a unique substitution pattern, combining a 7-bromo, a 2-chloro, and two methyl groups at the 4- and 8-positions on the quinoline core . This specific arrangement distinguishes it from other quinoline building blocks and defines its utility as a versatile intermediate in medicinal chemistry, particularly for the synthesis of more complex molecular architectures through sequential functionalization strategies.

Workflow
Sequential Pd-catalyzed cross-coupling and functionalization
Selection
Orthogonal C7-Br/C2-Cl reactivity for unsymmetrical quinoline elaboration
Use Context
Medicinal chemistry intermediate for lead optimization and library synthesis

7-Bromo-2-chloro-4,8-dimethylquinoline: Unique Halogen Pattern


Generic substitution of 7-bromo-2-chloro-4,8-dimethylquinoline with simpler quinoline analogs like 2-chloro-4,8-dimethylquinoline (CAS 3913-17-5) is not feasible due to the critical role of the 7-position bromine atom. This bromine substituent is not a passive structural feature but a key determinant of both biological activity and synthetic utility. In biological systems, the presence of a halogen at the 7-position on the quinoline ring has been shown to enhance antiplasmodial activity [1]. From a synthetic perspective, the bromine atom serves as a highly reactive and orthogonal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its superior reactivity over the 2-chloro group [2]. This enables selective, sequential functionalization that is impossible with the non-brominated analog, making the target compound a strategically distinct and irreplaceable building block for complex molecule synthesis.

Target compound
+ 7-Br enables sequential Pd couplings; C2-Cl remains for second functionalization
+ 7-halogenation reported to enhance antiplasmodial model activity
2-Chloro-4,8-dimethylquinoline (CAS 3913-17-5)
Lacks the orthogonal C7 handle; only C2-Cl available for derivatization
Absence of 7-bromo may alter antiplasmodial endpoint response in model systems

7-Bromo-2-chloro-4,8-dimethylquinoline: Comparative Evidence


In Vivo Antimalarial Efficacy

The 7-bromo-2-chloro substitution pattern on a cryptolepine analog (referred to as compound 11k) demonstrates a clear and quantifiable advantage in an in vivo model of malaria. This compound is directly compared to a panel of other cryptolepine derivatives, establishing its superior efficacy profile [1].

In vivo antiplasmodial model
Head-to-head
Target analog: >90% parasitemia suppression at 25 mg/kg/day vs. cryptolepine ED₉₀ 21.6 mg/kg/day
Reported in vivo antiplasmodial model response
Model: P. berghei mouse; dose 25 mg/kg/day for 4 days; no apparent toxicity noted
Antimalarial Drug Discovery In Vivo Pharmacology Neglected Tropical Diseases

Human MAO Inhibition Selectivity

The compound exhibits a distinct in vitro inhibition profile against human monoamine oxidase isoforms. While many quinoline derivatives show broad inhibition, 7-bromo-2-chloro-4,8-dimethylquinoline demonstrates a specific pattern of activity [1].

Human MAO inhibition selectivity
Reported
MAO-A IC₅₀ >100,000 nM; MAO-B IC₅₀ 17,000 nM (~5.8× selectivity)
Supports weak, isoform-selective MAO-B profiling in CNS design
Low potency; comparator quinoline was inactive at both isoforms; assay: fluorescence-based kynuramine conversion
Neuropharmacology Enzyme Inhibition MAO-B

Orthogonal Halogen Reactivity

The presence of both bromine (at C7) and chlorine (at C2) atoms on the quinoline core provides a powerful and quantifiable advantage in synthetic planning. This is due to the well-established, differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions [1].

Orthogonal halogen reactivity
Class-level
C7-Br > C2-Cl in Pd-catalyzed cross-coupling; mild conditions (r.t.–60°C) for Br, harsher for Cl
Enables sequential C7 then C2 functionalization without protecting groups
Well-established reactivity order; chemoselectivity must be verified under specific ligand/solvent conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

7-Bromo-2-chloro-4,8-dimethylquinoline: Key Applications


Antimalarial Lead Optimization

This compound serves as a validated and high-value starting point for the development of novel antimalarial therapies. Its demonstrated in vivo efficacy (>90% parasitemia suppression at 25 mg/kg/day) and apparent lack of toxicity in a mouse model of P. berghei infection provide a strong foundation for medicinal chemistry optimization campaigns [1]. Researchers can utilize the orthogonal halogen handles on this scaffold to explore structure-activity relationships (SAR) and improve upon the already potent in vivo profile, making it an ideal candidate for hit-to-lead programs targeting drug-resistant malaria strains.

CNS Library Design with Controlled MAO Activity

For neuropharmacology programs, the compound's weak and selective MAO-B inhibition profile (IC₅₀ 17,000 nM vs >100,000 nM for MAO-A) is a valuable asset [2]. Medicinal chemists can use this scaffold to design focused compound libraries. It can be used as a starting point to enhance MAO-B potency for therapeutic applications (e.g., Parkinson's disease) or to structurally modify the scaffold to eliminate this off-target activity while pursuing other CNS targets, ensuring a cleaner biological profile from the outset of the program.

Sequential Functionalization of Quinoline Libraries

This compound is a premier building block for synthetic chemists aiming to build diverse and complex quinoline-based libraries. The orthogonal reactivity of the C7-bromo and C2-chloro groups enables a two-step, sequential functionalization strategy [3]. A first Suzuki-Miyaura cross-coupling can selectively install an aryl or heteroaryl group at the C7 position, followed by a nucleophilic substitution or a second, more challenging cross-coupling at the C2 position. This allows for the efficient generation of a wide array of unsymmetrical, polysubstituted quinolines, accelerating hit discovery in multiple therapeutic areas.

Application
Selection Property
Validation Focus
Antimalarial lead discovery
Scaffold with reported in vivo antiplasmodial model activity
Parasitemia suppression in rodent malaria models
CNS-targeted library design
Weak, isoform-selective MAO-B inhibition profile
MAO selectivity panel to avoid off-target CNS activity
Sequential quinoline functionalization
Orthogonal C7-Br/C2-Cl reactivity for stepwise coupling
C7-selective Suzuki coupling under mild conditions, followed by C2 derivatization

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